3-Nonanone

説明

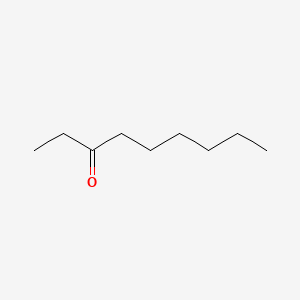

Structure

3D Structure

特性

IUPAC Name |

nonan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTXKIXETAELAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061289 |

Source

|

| Record name | 3-Nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Aldrich MSDS], Liquid |

Source

|

| Record name | 3-Nonanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

187.00 to 188.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 3-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in alcohol and oils |

Source

|

| Record name | 3-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Nonanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/400/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822-0.828 (20°) |

Source

|

| Record name | 3-Nonanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/400/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

925-78-0 |

Source

|

| Record name | 3-Nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hexyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL HEXYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00C380UHNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8 °C |

Source

|

| Record name | 3-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 3-Nonanone

Introduction

3-Nonanone (CAS No. 925-78-0), also known as ethyl hexyl ketone, is an aliphatic ketone characterized by a nine-carbon chain with a carbonyl group located at the third carbon position.[1][2] This structure imparts specific chemical and physical properties that make it a valuable compound for researchers, scientists, and drug development professionals. It is recognized for its applications as a flavoring agent, a fragrance component, and as a specialized solvent in industrial processes.[3][4][5][6] This technical guide provides a comprehensive overview of its core properties, supported by experimental methodologies and logical diagrams to facilitate a deeper understanding for a scientific audience.

Chemical Identification and Structure

This compound is a simple, acyclic ketone. Its molecular formula is C₉H₁₈O.[1][2][3][7][8][9][10] The carbonyl group at the C-3 position results in an ethyl group on one side and a hexyl group on the other, influencing its reactivity and physical characteristics.[1]

| Identifier | Value |

| IUPAC Name | nonan-3-one[1][7][8][9][10] |

| Synonyms | Ethyl hexyl ketone, n-Hexyl ethyl ketone[1][2][3][6][7][8][9][10] |

| CAS Number | 925-78-0[1][2][3][7][8][9][10] |

| Molecular Formula | C₉H₁₈O[1][2][3][7][8][9][10] |

| Molecular Weight | 142.24 g/mol [1][7][8][9][10] |

| InChI Key | IYTXKIXETAELAV-UHFFFAOYSA-N[7][8][9][10] |

| SMILES | CCCCCCC(=O)CC[1][2][7][9] |

| EC Number | 213-125-2[7] |

| FEMA Number | 3440[1][3][7] |

Physical Properties

At ambient temperature, this compound is a colorless to light yellow liquid.[4][6][7] It possesses a characteristic fruity and herbaceous odor.[2][4][5][6] Its physical constants are critical for its application in flavors, fragrances, and as an industrial solvent.

| Property | Value | Conditions |

| Boiling Point | 187-188 °C[3][7][9] | @ 760 mm Hg |

| 80 °C[3][11] | @ 20 mm Hg | |

| Melting Point | -8 °C[1][4][7][9] | |

| Density | 0.821 g/mL[5] | @ 25 °C |

| Refractive Index | 1.417 - 1.423[3][7] | @ 20 °C |

| Vapor Pressure | 0.551 mmHg[3][11] | @ 25 °C |

| Flash Point | 68 °C (154.4 °F) | Closed Cup |

| Water Solubility | Very slightly soluble / Insoluble[1][3][5][6][7] | |

| Solvent Solubility | Soluble in alcohol and propylene glycol; miscible with oils.[1][5][6][7] |

Chemical Properties and Reactivity

As a ketone, this compound exhibits reactivity typical of the carbonyl functional group. It can undergo nucleophilic addition reactions and can be reduced to the corresponding secondary alcohol (3-nonanol) or oxidized under harsh conditions.[2] Like other ketones with alpha-hydrogens, it undergoes keto-enol tautomerization, existing in equilibrium with its enol forms.[1]

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods. This data is essential for its identification and quantification in research and industrial settings.

| Spectroscopy Type | Summary of Available Data |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns for an aliphatic ketone.[7] Key fragments often correspond to alpha-cleavage around the carbonyl group. |

| Infrared (IR) Spectroscopy | IR spectra (FTIR, ATR, Vapor Phase) show a strong, characteristic absorption band for the C=O (carbonyl) stretch, typically around 1715 cm⁻¹.[7][8][12][13] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are available.[4][14] The ¹H NMR spectrum shows distinct signals for the ethyl and hexyl chains, with characteristic downfield shifts for protons alpha to the carbonyl. The ¹³C NMR spectrum shows a prominent signal for the carbonyl carbon around 211 ppm. |

Synthesis and Manufacturing

One documented laboratory-scale synthesis of this compound involves the reaction of an organometallic Grignard reagent with an orthoester. Specifically, it can be synthesized by the prolonged boiling of o-propionic acid triethyl ester with an excess of hexylmagnesium bromide in an ether solvent under a nitrogen atmosphere.[5][6]

Applications

The unique sensory and physical properties of this compound have led to its use in several specialized areas:

-

Flavor and Fragrance: It is used as a flavoring agent in foods, particularly in cheese and dairy products, and as a component in floral and fruity fragrances.[2][3][4][7]

-

Industrial Solvent: Due to its high boiling point, it serves as a tailing solvent in the production of lacquers and synthetic resin coatings, especially for high-temperature baked applications.[5][6]

-

Analytical Standard: In chemical analysis, it has been utilized as an internal standard for determining volatile components in alcoholic beverages via gas chromatography.[5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a combustible liquid and can cause serious eye irritation.

| Hazard Class | Statement |

| GHS Classification | H319: Causes serious eye irritation.[7] H227: Combustible liquid. |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P264: Wash hands thoroughly after handling.[6] P280: Wear protective gloves/eye protection/face protection.[7] |

| Storage | Store in a well-ventilated place. Keep cool. |

| Personal Protective Equipment | Eyeshields, gloves, and a suitable respirator are recommended. |

Experimental Protocols

The following sections detail generalized methodologies for determining key physical properties of this compound.

Protocol: Determination of Boiling Point by Distillation

This protocol describes the standard atmospheric distillation method to determine the boiling point of a liquid sample like this compound.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head with condenser (Liebig or similar)

-

Thermometer (calibrated, with appropriate range)

-

Receiving flask

-

Heating mantle

-

Boiling chips

-

Clamps and support stands

Methodology:

-

Apparatus Setup: Assemble the distillation apparatus securely in a fume hood. Place 20-30 mL of this compound and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Begin gently heating the flask with the heating mantle.

-

Observation: Observe the liquid and the thermometer. As the liquid heats, vapor will rise and condense on the thermometer bulb.

-

Equilibrium: The boiling point is the stable temperature recorded when the liquid is boiling, and a continuous cycle of vaporization and condensation is established on the thermometer bulb (i.e., liquid is consistently dripping from the thermometer tip).

-

Recording: Record the temperature to the nearest 0.1 °C. Also, record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a pressure correction (e.g., using a nomograph) should be applied.

References

- 1. This compound (925-78-0) for sale [vulcanchem.com]

- 2. CAS 925-78-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 925-78-0 [thegoodscentscompany.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 925-78-0 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C9H18O | CID 61235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [stenutz.eu]

- 10. This compound [webbook.nist.gov]

- 11. parchem.com [parchem.com]

- 12. This compound [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(925-78-0) 1H NMR [m.chemicalbook.com]

The Olfactory Signature of 3-Nonanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonanone, a nine-carbon aliphatic ketone, is a volatile organic compound with a distinct and multifaceted odor profile. Its presence has been identified in a variety of natural sources, including fruits and dairy products, contributing to their characteristic aromas. In the realm of flavor and fragrance chemistry, as well as in the broader field of sensory science, a comprehensive understanding of a molecule's odor profile is paramount. This technical guide provides an in-depth analysis of the odor characteristics of this compound, detailing its sensory descriptors, quantitative odor threshold data, and the experimental methodologies employed for its evaluation. Furthermore, this guide elucidates the initial stages of the olfactory signaling pathway initiated by the interaction of this compound with specific human olfactory receptors.

Olfactory Profile of this compound

The scent of this compound is complex and has been described using a variety of olfactory descriptors. It is generally characterized by a combination of fruity, green, and herbaceous notes, with underlying floral and spicy nuances.

Commonly Reported Odor Descriptors:

-

Fruity: A prominent characteristic, often described as reminiscent of banana or other ripe fruits.

-

Green & Herbaceous: Descriptors such as "leafy" and "grassy" are frequently used, contributing to a fresh and natural impression.[1]

-

Floral: A subtle floral note, sometimes compared to jasmine, adds a layer of complexity to its aroma.[1]

-

Spicy: A mild spicy character can also be perceived, enhancing its aromatic profile.[1]

-

Waxy/Fatty: In some contexts, particularly in food matrices, a waxy or fatty note may be detected.

-

Pungent: At higher concentrations, this compound can exhibit a more pungent quality.[1]

The overall impression of this compound's odor is often described as fresh and sweet.[1]

Quantitative Odor Data

| Compound | Odor Threshold (in air) | Reference |

| 2-Nonanone (estimate for this compound) | 5 - 200 ppb | [2] |

Note: Odor thresholds can vary significantly based on the purity of the compound, the sensory panel's sensitivity, and the methodology used for determination.

Experimental Protocols for Odor Profile Determination

The characterization of an odor profile is a multi-faceted process that combines analytical chemistry with sensory science. The following are detailed methodologies for two key experimental approaches used to determine the odor profile of a compound like this compound.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique that separates volatile compounds in a sample and allows for their detection by both a chemical detector (like a mass spectrometer) and the human nose.

Objective: To identify the specific volatile compounds in a sample that contribute to its overall aroma and to characterize their individual odor qualities.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or diethyl ether) at a concentration appropriate for GC analysis. For headspace analysis, a sample of this compound can be placed in a sealed vial and heated to generate a vapor phase.

-

Gas Chromatographic Separation:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an olfactory detection port (ODP).

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of ketones.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

-

Injector: The sample is injected in splitless or split mode, depending on the concentration.

-

-

Olfactometry:

-

The effluent from the GC column is split, with one portion directed to the chemical detector and the other to the ODP.

-

A trained sensory panelist sniffs the effluent from the ODP and records the time at which an odor is detected, its intensity, and its qualitative description (e.g., "fruity," "green").

-

Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.

-

-

Data Analysis: The data from the chemical detector (retention time and mass spectrum) is correlated with the sensory data from the olfactometry. This allows for the identification of the compound responsible for each perceived odor. The intensity of the odor can be quantified using various methods, such as Aroma Extract Dilution Analysis (AEDA), where the sample is serially diluted and analyzed by GC-O until no odor is detected.

Sensory Panel Evaluation

A sensory panel, composed of trained individuals, is used to provide a detailed and reproducible description of the odor profile of a substance.

Objective: To obtain a comprehensive qualitative and quantitative description of the odor of this compound.

Methodology:

-

Panelist Selection and Training:

-

Panelists are screened for their olfactory acuity and their ability to describe and discriminate between different odors.

-

Training involves familiarizing the panelists with a wide range of standard odor compounds and establishing a common vocabulary for odor description.

-

-

Sample Preparation and Presentation:

-

This compound is diluted to various concentrations in an odorless solvent (e.g., mineral oil or propylene glycol).

-

Samples are presented to the panelists in coded, identical containers (e.g., glass jars with screw caps) to avoid bias.

-

A blank (solvent only) is included as a reference.

-

-

Evaluation Procedure:

-

Panelists evaluate the samples in a controlled environment with neutral airflow and lighting to minimize distractions.

-

For each sample, panelists are asked to:

-

Describe the odor using a list of predefined descriptors or by free description.

-

Rate the intensity of each descriptor on a labeled magnitude scale (e.g., a 15-point scale from "no perception" to "very strong").

-

Provide an overall impression of the odor.

-

-

-

Data Analysis:

-

The data from all panelists is collected and statistically analyzed.

-

Techniques such as spider-web plots or bar charts are used to visualize the sensory profile.

-

Analysis of variance (ANOVA) can be used to determine if there are significant differences in the perceived intensities of the descriptors at different concentrations.

-

Olfactory Signaling Pathway

The perception of odor begins with the interaction of odorant molecules with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. For this compound, it has been shown to activate the human olfactory receptors hOR52D1 and hOR1G1 . The binding of this compound to these receptors initiates a downstream signaling cascade.

Steps in the Olfactory Signaling Cascade:

-

Receptor Binding: A molecule of this compound binds to the binding pocket of either hOR52D1 or hOR1G1, which are G-protein coupled receptors (GPCRs).

-

G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a specific G-protein, Gαolf.

-

Adenylyl Cyclase Activation: The activated Gαolf subunit then activates the enzyme adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory sensory neuron, leading to its depolarization.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed, ultimately leading to the perception of the odor of this compound.

Conclusion

The odor profile of this compound is a complex interplay of fruity, green, floral, and spicy notes. Its characterization relies on a combination of sophisticated analytical techniques like Gas Chromatography-Olfactometry and rigorous sensory panel evaluations. The initiation of its perception at the molecular level involves the activation of specific olfactory receptors, hOR52D1 and hOR1G1, triggering a well-defined signaling cascade. A thorough understanding of these aspects is essential for professionals in fields ranging from flavor and fragrance development to neurobiology and drug discovery, where the interactions between volatile compounds and biological systems are of central importance.

References

Synonyms and alternative names for 3-Nonanone like ethyl hexyl ketone

An In-depth Technical Guide to 3-Nonanone (Ethyl Hexyl Ketone) for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also widely known by its common synonym ethyl hexyl ketone, is an aliphatic ketone with the molecular formula C₉H₁₈O.[1][2] It is a colorless to light yellow liquid at room temperature, recognized for its characteristic fruity and green odor.[2][3] This compound and its isomers are found naturally in various plants and are utilized in the flavor and fragrance industry.[1][3] Beyond its sensory applications, this compound has garnered interest in the scientific community for its potential biological activities, making it a subject of research in fields ranging from agriculture to drug development.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance with a focus on potential signaling pathways relevant to drug development professionals.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is critical for research and development. This compound is known by several names and is registered under various chemical identification numbers.

Table 1: Synonyms and Alternative Names for this compound

| Type | Identifier |

| IUPAC Name | nonan-3-one |

| Common Synonyms | Ethyl hexyl ketone, n-Hexyl ethyl ketone |

| CAS Number | 925-78-0 |

| FEMA Number | 3440 |

| EC Number | 213-125-2 |

| Molecular Formula | C₉H₁₈O |

| InChI | InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3 |

| InChIKey | IYTXKIXETAELAV-UHFFFAOYSA-N |

| SMILES | CCCCCCC(=O)CC |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Fruity, green, herbaceous | [3] |

| Boiling Point | 187-188 °C at 760 mmHg | [1] |

| Melting Point | -8 °C | [1] |

| Density | 0.821 g/mL at 25 °C | |

| Refractive Index | 1.415 - 1.423 at 20 °C | [3] |

| Flash Point | 67.78 °C (154.00 °F) - closed cup | [3] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [2] |

| Vapor Pressure | 0.45 mmHg at 25 °C | |

| logP (Octanol/Water Partition Coefficient) | 2.94 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, designed to be readily implemented in a laboratory setting.

Synthesis of this compound

This compound can be synthesized through various methods. Two common and effective laboratory-scale protocols are presented below.

This protocol describes the synthesis of this compound from propanoyl chloride and hexylmagnesium bromide.

Experimental Protocol:

-

Preparation of Hexylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Slowly add a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Initiate the reaction by adding a small amount of the 1-bromohexane solution. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.

-

Once the reaction starts (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propanoyl Chloride:

-

Cool the freshly prepared hexylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of propanoyl chloride (0.9 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add the propanoyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound via Grignard reaction.

This protocol outlines the oxidation of the secondary alcohol, 3-nonanol, to the corresponding ketone, this compound.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nonanol (1.0 eq) in a suitable solvent such as dichloromethane or acetone.

-

Prepare a solution of the oxidizing agent. A common and effective choice is Jones reagent (a solution of chromium trioxide in sulfuric acid), or for a milder and more selective oxidation, pyridinium chlorochromate (PCC) can be used.

-

-

Oxidation:

-

Cool the solution of 3-nonanol to 0 °C in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution. If using Jones reagent, a color change from orange to green will indicate the progress of the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench any excess oxidizing agent. For Jones reagent, this can be done by adding isopropanol until the orange color disappears. For PCC, the reaction mixture can be filtered through a pad of silica gel.

-

Dilute the reaction mixture with water and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by fractional distillation to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound via oxidation of 3-Nonanol.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a detailed method for the quantitative analysis of this compound in a sample matrix, adapted from a method for a similar ketone.[4]

Experimental Protocol:

-

Sample Preparation (Solid Phase Microextraction - SPME):

-

Weigh 5 g of the homogenized sample into a 20 mL glass vial.

-

Add 1.5 g of NaCl to the vial.

-

Spike the sample with an appropriate internal standard (e.g., 2-nonanone at a known concentration).[4]

-

Use a 50/30 µm DVB/CAR/PDMS SPME fiber.

-

Condition the fiber at 270 °C for 1 hour before the first use and for 30 minutes before each subsequent use.

-

Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60 °C) with agitation.

-

-

GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-INNOWax capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

-

Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[4]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

MS Ion Source Temperature: 230 °C.[4]

-

MS Quadrupole Temperature: 150 °C.[4]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[4]

-

Scan Range: m/z 30-500.[4]

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum by comparison with a pure standard.

-

Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

-

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

Biological Significance and Potential Signaling Pathways

While this compound is primarily known for its use as a flavoring agent, recent studies have begun to explore its biological activities. This section discusses its known biological effects and explores potential mechanisms of action relevant to drug development.

Nematicidal Activity

Research has demonstrated that this compound exhibits significant nematicidal activity against the pinewood nematode (Bursaphelenchus xylophilus).[5] In direct-contact bioassays, this compound caused substantial mortality of the nematodes, suggesting its potential as a lead compound for the development of new, biodegradable nematicides.[5] The activity of aliphatic ketones against this nematode is influenced by the position of the carbonyl group, with 2-nonanone showing slightly higher activity than this compound.[5] This structure-activity relationship suggests that the ketone's interaction with nematode membranes or metabolic pathways is crucial for its toxic effect.[5]

Potential Interaction with Signaling Pathways

There is currently no direct evidence linking this compound to a specific signaling pathway in mammals. However, as a ketone, its metabolic fate and potential biological effects can be contextualized within the broader understanding of ketone body metabolism and signaling. Ketone bodies, such as β-hydroxybutyrate, are not just energy substrates but also act as signaling molecules.[6] One of the key mechanisms through which ketone bodies exert their signaling effects is by inhibiting class I histone deacetylases (HDACs).[6]

Proposed Signaling Pathway:

It is plausible that this compound, or its metabolites, could mimic the signaling properties of endogenous ketone bodies. The following diagram illustrates a hypothetical signaling pathway based on the known actions of other ketones.

Caption: Proposed signaling pathway for this compound via HDAC inhibition.

This proposed pathway suggests that this compound, after cellular uptake and potential metabolism, could lead to the inhibition of HDACs. This would result in an increase in histone acetylation, leading to changes in gene expression and ultimately a cellular response. This mechanism is known to be involved in various physiological processes, including inflammation and cellular stress responses, making it a relevant area of investigation for drug development.

Metabolism and Toxicology

The metabolic fate of this compound in mammals has not been extensively studied. However, it is expected to undergo metabolic pathways common to other aliphatic ketones. These can include reduction to the corresponding secondary alcohol (3-nonanol), or oxidation at either the alpha or omega positions of the alkyl chains.

From a toxicological perspective, this compound is generally considered to have low toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] However, as with many volatile organic compounds, it can be an irritant, particularly to the eyes.[3] High concentrations may also have neurotoxic effects.[1]

Conclusion

This compound, or ethyl hexyl ketone, is a well-characterized aliphatic ketone with established applications in the flavor and fragrance industry. Its physicochemical properties are well-documented, and reliable methods for its synthesis and analysis are available to the research community. The emerging evidence of its biological activity, particularly its nematicidal effects, opens up new avenues for its application. For drug development professionals, while direct evidence of its interaction with specific signaling pathways is still lacking, the known signaling roles of other ketones provide a strong rationale for investigating this compound and similar compounds as potential modulators of cellular processes like histone acetylation. Further research into its metabolic fate and specific molecular targets will be crucial in elucidating its full potential in therapeutic applications.

References

- 1. This compound | C9H18O | CID 61235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 925-78-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 925-78-0 [thegoodscentscompany.com]

- 4. 2.4.1. GC–MS Conditions [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of 3-Nonanone (CAS Registry Number: 925-78-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of 3-Nonanone (CAS 925-78-0), a significant compound in various industrial and research applications. This document outlines its chemical and physical properties, detailed experimental protocols for its identification using modern analytical techniques, and key spectral data.

Core Chemical Identity

This compound, also known as ethyl hexyl ketone, is an aliphatic ketone.[1] It is a colorless liquid with a characteristic fruity odor.[1][2] Its molecular and structural details are fundamental to its identification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Registry Number | 925-78-0[3] |

| Molecular Formula | C₉H₁₈O[3] |

| Molecular Weight | 142.24 g/mol [3] |

| IUPAC Name | nonan-3-one[4] |

| Synonyms | Ethyl hexyl ketone, Ethyl n-hexyl ketone, n-Hexyl ethyl ketone[1][3][5] |

| InChI | InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3[1] |

| InChIKey | IYTXKIXETAELAV-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCCCC(=O)CC[1] |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless clear liquid[2][6] |

| Boiling Point | 187-188 °C |

| Melting Point | -8 °C[7] |

| Density | 0.821 g/mL at 25 °C |

| Refractive Index | 1.420 at 20 °C |

| Flash Point | 68 °C (154.4 °F) - closed cup |

| Solubility | Insoluble in water; soluble in alcohol and oils[2][3] |

Spectroscopic and Chromatographic Identification

The definitive identification of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique structural information, and together they offer unambiguous confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. The gas chromatogram provides the retention time, a characteristic property under specific conditions, while the mass spectrum offers information about the molecular weight and fragmentation pattern.

Table 3: GC-MS Data for this compound

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 142 |

| Key Mass Fragments (m/z) | 43, 57, 72, 29, 113[4] |

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or hexane.[8] If the sample is in a complex matrix, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be necessary.[9]

-

GC-MS System and Conditions:

-

GC Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically suitable for ketone analysis.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-350.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak. The molecular ion peak should correspond to the molecular weight of this compound (m/z 142).

-

Compare the fragmentation pattern with a reference spectrum from a spectral library (e.g., NIST, Wiley). The fragmentation of ketones is characterized by α-cleavage.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Table 4: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR (in CDCl₃) | ~2.4 | Triplet | 2H | -CH₂- adjacent to C=O |

| ~1.5 | Multiplet | 2H | -CH₂- | |

| ~1.3 | Multiplet | 6H | -(CH₂)₃- | |

| ~1.0 | Triplet | 3H | Terminal -CH₃ | |

| ~0.9 | Triplet | 3H | Terminal -CH₃ | |

| ¹³C NMR (in CDCl₃) | ~211 | - | - | C=O |

| ~43 | - | - | -CH₂- adjacent to C=O | |

| ~32 | - | - | -CH₂- | |

| ~29 | - | - | -CH₂- | |

| ~23 | - | - | -CH₂- | |

| ~14 | - | - | Terminal -CH₃ | |

| ~8 | - | - | Terminal -CH₃ |

Note: Predicted and experimental chemical shifts may vary slightly depending on the solvent and instrument.[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.[11]

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the carbon spectrum. Proton decoupling is typically used to simplify the spectrum.[8]

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the this compound structure. The carbonyl carbon in ketones typically appears in the downfield region of the ¹³C NMR spectrum, around 200 ppm.[12][13]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption is that of the carbonyl (C=O) group.

Table 5: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1715 | Strong, sharp absorption[14] |

| C-H (sp³) | ~2850-2960 | Stretching vibrations |

Note: The exact wavenumber can be influenced by the sample's physical state.[15][16]

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid this compound sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal interference in the IR spectrum (e.g., CCl₄) and place it in a liquid sample cell.

-

-

Instrument Setup:

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

-

Perform a background scan.[11]

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the comprehensive identification of this compound.

Caption: Overall experimental workflow for the identification of this compound.

Caption: Detailed workflow for GC-MS analysis of this compound.

Safety and Handling

This compound is a combustible liquid and can cause serious eye irritation.[2][4][18] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. It should be stored in a well-ventilated place, away from heat, sparks, and open flames.[18]

Conclusion

The identification of this compound (CAS 925-78-0) is reliably achieved through a combination of GC-MS, NMR, and IR spectroscopy. Each technique provides complementary data that, when combined, allows for the unambiguous confirmation of its structure. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. CAS 925-78-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (925-78-0) for sale [vulcanchem.com]

- 4. This compound | C9H18O | CID 61235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 925-78-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound, 925-78-0 [thegoodscentscompany.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 11. benchchem.com [benchchem.com]

- 12. Ketone - Wikipedia [en.wikipedia.org]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. This compound | 925-78-0 | TCI AMERICA [tcichemicals.com]

Unveiling 3-Nonanone: A Technical Guide to its Initial Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonanone (also known as ethyl hexyl ketone) is a nine-carbon aliphatic ketone with the molecular formula C₉H₁₈O. It is a colorless liquid with a characteristic fruity and herbaceous odor, found naturally in a variety of plants and food products, including bananas, passion fruit, and cooked beef.[1] Its utility extends from the flavor and fragrance industry to serving as a solvent and an internal standard in analytical chemistry. This technical guide provides an in-depth exploration of the initial discovery and synthesis of this compound, offering detailed experimental protocols and a historical perspective on its synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [2] |

| CAS Number | 925-78-0 | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Odor | Pungent, leafy, herbaceous, fruity | [1] |

| Boiling Point | 187-188 °C (at 760 mmHg) | [2] |

| Density | 0.821 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.42 | [2] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [1] |

Initial Discovery and Isolation

While a singular, definitive "discovery" paper for this compound is not readily apparent in early chemical literature, its identification is intrinsically linked to the advancements in the analysis of essential oils and volatile organic compounds in the late 19th and early 20th centuries. The natural occurrence of this compound in various botanicals suggests that its initial isolation would have been achieved through the extraction of essential oils from plant materials.

Hypothetical Isolation Workflow

The initial isolation of this compound from a natural source, such as an essential oil, would have likely followed a workflow involving steam distillation and subsequent fractional distillation.

Early Synthetic Approaches

The synthesis of ketones was a significant area of research in organic chemistry in the early 20th century. One of the most plausible and documented early methods for synthesizing aliphatic ketones like this compound involves the use of Grignard reagents, which were discovered by François Auguste Victor Grignard in 1900.[3]

Grignard-based Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of an orthoformate ester derivative of propionic acid with a hexylmagnesium halide (a Grignard reagent).[1] This approach leverages the nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon precursor.

This protocol is based on the general principles of Grignard reactions with esters for the synthesis of ketones.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromohexane (Hexyl bromide)

-

Ortho-propionic acid triethyl ester

-

Dry ice (for cooling)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Nitrogen gas atmosphere

Procedure:

-

Preparation of Hexylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromohexane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromohexane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture under reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ortho-propionic Acid Triethyl Ester:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

In the dropping funnel, place a solution of ortho-propionic acid triethyl ester in anhydrous diethyl ether.

-

Add the ester solution dropwise to the cold, stirred Grignard reagent solution. Maintain the temperature below 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then boil under reflux for a prolonged period.[1]

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate.

-

Separate the ethereal layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash them with water and then with a saturated brine solution.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

The following diagram illustrates the proposed reaction pathway for the synthesis of this compound using a Grignard reagent and an orthoformate ester.

Conclusion

The initial availability of this compound for scientific study and industrial application was likely a result of both isolation from natural sources and early synthetic efforts. While the precise historical details of its first discovery remain somewhat obscure, the principles of steam distillation and Grignard chemistry provide a strong foundation for understanding how this compound was first obtained and characterized. The synthetic route via a Grignard reagent offers a robust and versatile method that would have been accessible to chemists in the early 20th century, paving the way for further investigation into the properties and applications of this and other aliphatic ketones. This guide provides a framework for understanding these foundational aspects of this compound's history, grounded in established chemical principles and plausible historical methodologies.

References

Preliminary Toxicological Profile of 3-Nonanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicological data for 3-Nonanone (CAS No. 925-78-0), also known as ethyl hexyl ketone. Due to the limited availability of direct toxicological data for this compound, this report incorporates a read-across approach, leveraging data from structurally similar aliphatic ketones, including 2-Nonanone, 4-Nonanone, 5-Nonanone, and 2-Octanone. This methodology allows for a robust preliminary hazard assessment in the absence of complete substance-specific information. All experimental protocols described are based on internationally recognized OECD guidelines.

Acute Toxicity

Acute toxicity data are essential for understanding the potential hazards associated with short-term exposure to a substance. The following tables summarize the available acute toxicity data for this compound and its structural analogs.

Table 1: Acute Oral Toxicity Data

| Substance | Test Species | Route | LD50 | GHS Category | Reference |

| This compound (Read-across) | |||||

| 2-Nonanone | Rat | Oral | 3,200 mg/kg | Category 5 | [1] |

| 2-Octanone | Rat | Oral | 3,089 mg/kg | Category 5 | [2][3] |

| 5-Nonanone | Rat | Oral | >2,000 mg/kg (LDLo) | Not Classified | [4] |

Table 2: Acute Dermal Toxicity Data

| Substance | Test Species | Route | LD50 | GHS Category | Reference |

| This compound (Read-across) | |||||

| 2-Nonanone | Rabbit | Dermal | >5,000 mg/kg | Not Classified | [1] |

| 2-Octanone | Rabbit | Dermal | 1,337 mg/kg | Category 4 | [2][3] |

Table 3: Acute Inhalation Toxicity Data

| Substance | Test Species | Route | LC50 | GHS Category | Reference |

| This compound (Read-across) | |||||

| 2-Octanone | Rat | Inhalation | >2132 ppm (6 hours) | Not Classified | [5] |

Experimental Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

The acute toxic class method is a stepwise procedure used to estimate the acute oral toxicity of a substance.

Irritation and Sensitization

Skin Irritation

A study on a substance identified as "13F-SFA-MONOMER," which is likely this compound based on the context of the providing source, concluded that it is a mild irritant to rabbit skin. A single 4-hour application produced very slight erythema that was reversible.

Table 4: Skin Irritation Data

| Substance | Test Species | Result | GHS Category | Reference |

| This compound | Rabbit | Mild irritant | Category 3 (implied) | |

| 2-Nonanone | - | Causes skin irritation | Category 2 | [6] |

| 2-Octanone | Rabbit | Mild irritant | Category 3 | [3][5] |

Eye Irritation

This compound is classified as causing serious eye irritation (H319) according to GHS classifications available in the PubChem database.

Table 5: Eye Irritation Data

| Substance | Test Species | Result | GHS Category | Reference |

| This compound | - | Causes serious eye irritation | Category 2A | [7] |

| 2-Nonanone | - | Causes serious eye irritation | Category 2A | [6] |

| 2-Octanone | - | Causes serious eye irritation | Category 2A | [3] |

| 4-Nonanone | - | Causes serious eye irritation | Category 2A | [8] |

Skin Sensitization

No direct data on the skin sensitization potential of this compound were found. Data on structural analogs suggest that aliphatic ketones generally have a low sensitization potential.

Table 6: Skin Sensitization Data (Read-across)

| Substance | Test Species | Test Method | Result | GHS Classification | Reference |

| 2-Octanone | - | - | No sensitizing effects known | Not Classified | [2] |

Experimental Protocols

Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to produce irritation or corrosion in the eye.

Mutagenicity

No direct mutagenicity data for this compound were identified. However, based on data from structurally related ketones, this compound is not expected to be genotoxic.

Table 7: Mutagenicity Data (Read-across)

| Substance | Test System | Test Type | Result | Reference |

| 2-Heptanone (analog to 2-Octanone) | S. typhimurium & E. coli | Ames Test | Not expected to be genotoxic | [9] |

| 2-Heptanone (analog to 2-Undecanone) | Mammalian cells | In vitro Chromosome Aberration | Non-clastogenic | [10] |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

References

- 1. aurochemicals.com [aurochemicals.com]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Nonanone | CAS#:502-56-7 | Chemsrc [chemsrc.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. axxence.de [axxence.de]

- 7. 5-Nonanone - Wikipedia [en.wikipedia.org]

- 8. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Solubility Profile of 3-Nonanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-nonanone in water and a range of common organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the physicochemical properties of ketones are critical.

Introduction to this compound

This compound (also known as ethyl hexyl ketone) is an aliphatic ketone with the chemical formula C₉H₁₈O. Its structure consists of a nine-carbon chain with a carbonyl group located at the third carbon position. This structure imparts a moderate polarity to the molecule, which significantly influences its solubility behavior. Understanding the solubility of this compound is crucial for its application in various chemical processes, including as a solvent, a reaction intermediate, and in the formulation of various products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility and behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.821 g/mL at 25 °C | [1] |

| Boiling Point | 187-188 °C | [1] |

| Melting Point | -8 °C | [3] |

| Flash Point | 68 °C | [1] |

| logP (o/w) | 3.015 (estimated) | [4] |

Solubility of this compound

The solubility of a substance is a critical parameter that dictates its utility in various applications. For a molecule like this compound, its solubility is governed by the interplay between its polar carbonyl group and its nonpolar nine-carbon alkyl chain.

Aqueous Solubility

This compound exhibits low solubility in water. The polar carbonyl group can form hydrogen bonds with water molecules, but the long, hydrophobic alkyl chain dominates, leading to poor miscibility.[5] The estimated aqueous solubility of this compound and its isomers is summarized in Table 2.

Table 2: Aqueous Solubility of this compound and its Isomers at 25 °C

| Compound | Solubility (mg/L) | Type | Reference(s) |

| This compound | 396.1 | Estimated | [4] |

| 2-Nonanone | 371 | Experimental | [6][7] |

| 4-Nonanone | 284.4 | Estimated | [8] |

| 5-Nonanone | 363 | Experimental | [3] |

Solubility in Organic Solvents

In contrast to its limited aqueous solubility, this compound is generally miscible with a wide range of organic solvents.[8] This is attributed to the principle of "like dissolves like," where the nonpolar alkyl chain of this compound interacts favorably with the nonpolar or moderately polar organic solvent molecules through van der Waals forces.

Table 3: Qualitative and Deduced Solubility of this compound in Organic Solvents

| Solvent | Polarity | Expected Solubility of this compound | Supporting Evidence for Isomers/General Ketones |

| Methanol | Polar Protic | Soluble / Miscible | Ketones are generally soluble in alcohols. |

| Ethanol | Polar Protic | Soluble / Miscible | 2-Nonanone is soluble (1 mL in 1 mL of 95% ethanol).[6] 4-Nonanone is soluble in ethanol.[9] 5-Nonanone is soluble in ethanol.[3] |

| Acetone | Polar Aprotic | Soluble / Miscible | Ketones are generally soluble in other ketones.[5] |

| Diethyl Ether | Nonpolar | Soluble / Miscible | 4-Nonanone is soluble in ether.[9] 5-Nonanone is very soluble in ether.[3] |

| Hexane | Nonpolar | Soluble / Miscible | The long alkyl chain of this compound promotes solubility in nonpolar hydrocarbons. |

| Toluene | Nonpolar | Soluble / Miscible | The nonpolar nature of toluene makes it a good solvent for long-chain ketones. |

| Chloroform | Polar Aprotic | Soluble / Miscible | 5-Nonanone is very soluble in chloroform.[3] |

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[10]

Principle

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest. This is achieved by adding an excess amount of the solute to the solvent and allowing the mixture to equilibrate over a sufficient period with agitation. Once equilibrium is reached, the undissolved solute is separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Detailed Experimental Protocol

The following is a generalized protocol for determining the solubility of a liquid solute like this compound in a liquid solvent using the shake-flask method.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE for organic solvents, 0.45 µm PVDF for aqueous solutions)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of the Solvent System: Ensure the solvent is of high purity to avoid interferences.

-

Addition of Solute: Add an excess amount of this compound to a known volume or weight of the solvent in a glass vial or flask. The excess is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials/flasks and place them in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved this compound to separate (either by settling or creaming).

-

Sampling: Carefully withdraw a sample from the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved solute.

-

Filtration/Centrifugation: To ensure the complete removal of any undissolved micro-droplets of this compound, either centrifuge the sample at a high speed or filter it through a chemically compatible syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical instrument (e.g., GC-FID or HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L, and specify the temperature at which the measurement was made.

Visualizing Solubility Principles and Protocols

Diagrams created using Graphviz can effectively illustrate the concepts and workflows discussed in this guide.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

This compound is a medium-chain ketone with a distinct solubility profile characterized by low aqueous solubility and high solubility in a wide array of organic solvents. This behavior is a direct consequence of its molecular structure, which combines a polar carbonyl functional group with a long, nonpolar hydrocarbon chain. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these solubility characteristics, along with standardized methods for their determination, is essential for the effective application and handling of this compound. While precise quantitative data in all organic solvents remains an area for further investigation, the qualitative and estimated data presented in this guide provide a strong foundation for practical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. 5-Nonanone | C9H18O | CID 10405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second ... - Allan F.M. Barton - Google Books [books.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Nonanone | C9H18O | CID 13187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-nonanone, 821-55-6 [thegoodscentscompany.com]

- 8. 4-nonanone, 4485-09-0 [thegoodscentscompany.com]

- 9. CAS 4485-09-0: 4-Nonanone | CymitQuimica [cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 3-Nonanone: A Guide to Laboratory-Scale Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 3-nonanone, a valuable ketone intermediate in organic synthesis. The methods outlined below are established procedures that offer reliable routes to the target molecule, each with distinct advantages and considerations regarding reagents, reaction conditions, and scalability.

Introduction

This compound (ethyl hexyl ketone) is a nine-carbon aliphatic ketone with applications as a solvent, a fragrance component, and a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The selection of an appropriate synthetic method in a laboratory setting depends on several factors, including the availability of starting materials, desired purity, reaction scale, and the safety profile of the reagents and intermediates. This guide details two primary and effective strategies for the synthesis of this compound: the oxidation of the corresponding secondary alcohol, 3-nonanol, and a two-step approach involving a Grignard reaction to form 3-nonanol followed by its oxidation.

Comparative Overview of Synthesis Methods

The following table summarizes the key quantitative data for the described synthesis methods, allowing for a direct comparison of their efficiency and requirements.

| Method | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Yield (%) |

| Method 1: Oxidation of 3-Nonanol | |||||

| Sub-Method A: Jones Oxidation | 3-Nonanol, Jones Reagent (CrO₃, H₂SO₄, H₂O) | Acetone | 0 °C to rt | ~2 hours | High |

| Sub-Method B: Swern Oxidation | 3-Nonanol, Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 °C to rt | ~1-2 hours | High |

| Sub-Method C: Catalytic Dehydrogenation | 3-Nonanol, Ru(OCOCF₃)₂(CO)(PPh₃)₂ (catalyst), CF₃CO₂H (co-catalyst) | Neat (solvent-free) | 130 °C | ~5 hours | ~81-96% |

| Method 2: Grignard Synthesis & Oxidation | |||||

| Step 1: Grignard Reaction | 1-Bromohexane, Magnesium, Propanal | Diethyl ether | 0 °C to rt | ~1-2 hours | High |

| Step 2: Oxidation of 3-Nonanol | Utilizes one of the oxidation methods listed above. | - | - | - | - |

Experimental Protocols

Method 1: Oxidation of 3-Nonanol

The direct oxidation of the commercially available secondary alcohol, 3-nonanol, is a straightforward and common approach to synthesize this compound. Several effective oxidizing agents can be employed.

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and is a powerful method for oxidizing secondary alcohols to ketones.[1][2][3][4][5]

Protocol:

-

Preparation of Jones Reagent: In a flask, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, and then cautiously dilute with water. The resulting solution is the Jones reagent.

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nonanol in acetone. Cool the flask in an ice bath.

-